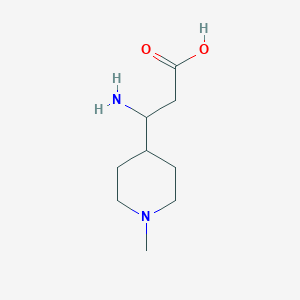
3-Amino-3-(1-methylpiperidin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its IUPAC name is 2-amino-3-(1-methylpiperidin-4-yl)propanoic acid .
- The compound contains an amino group (NH2) and a piperidine ring, making it interesting for various applications.
3-Amino-3-(1-methylpiperidin-4-yl)propanoic acid: is a heterocyclic compound with the chemical formula CHNO.
Preparation Methods
Synthetic Routes: While specific synthetic routes may vary, one approach involves the reaction of 4-methylpiperidine with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group.
Reaction Conditions: These reactions typically occur under controlled temperature and pressure conditions.
Industrial Production: Industrial-scale production methods may involve modifications of the above route or alternative approaches.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents like acids, bases, and catalysts are used. For example, acidic conditions can lead to amide formation.
Major Products: The major products depend on the specific reaction. For instance, reduction of the nitro group yields the amino group.
Scientific Research Applications
Chemistry: It serves as a building block in organic synthesis due to its functional groups.
Biology: Researchers explore its interactions with biological molecules, receptors, and enzymes.
Medicine: Investigated for potential drug development, especially in neurological disorders.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- In drug development, it may target specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: One related compound is 3-(4-methylpiperazin-1-yl)propanoic acid (C8H16N2O2), which has a similar piperazine ring but lacks the amino group at the 3-position
Uniqueness: The amino group in our compound distinguishes it from related structures.
Remember that this compound’s applications and properties are continually explored through scientific research
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-amino-3-(1-methylpiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H18N2O2/c1-11-4-2-7(3-5-11)8(10)6-9(12)13/h7-8H,2-6,10H2,1H3,(H,12,13) |
InChI Key |
PZLCVHSYSXNYKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



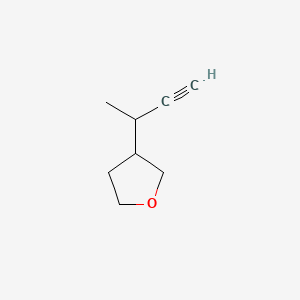
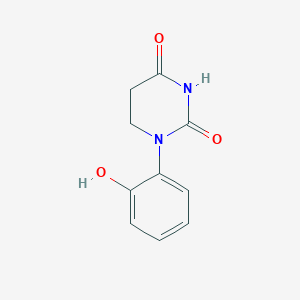


![(1r)-1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13572981.png)
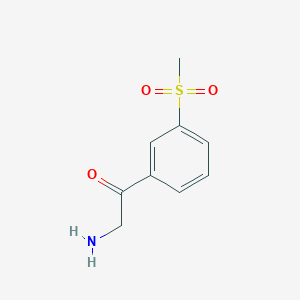
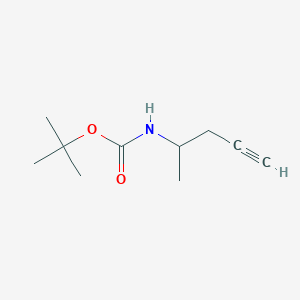

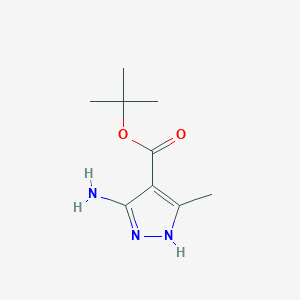
![N-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-2-phenylacetamide](/img/structure/B13573039.png)
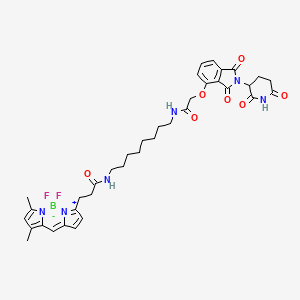
![2-{1-[(Tert-butoxy)carbonyl]azepan-2-yl}acetic acid](/img/structure/B13573049.png)

